molecular formula C25H22FN3O B2619381 1-(2-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847396-00-3

1-(2-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No. B2619381
CAS RN: 847396-00-3
M. Wt: 399.469
InChI Key: CUNWIFJOJQPCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for exploring the mechanisms of action of various biological systems. In

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is not completely understood. However, it has been suggested that this compound acts by inhibiting various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects
1-(2-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has a variety of biochemical and physiological effects. Some of these effects include:
1. Anti-inflammatory: This compound has been found to have anti-inflammatory effects and has been studied for its potential applications in the treatment of inflammatory diseases such as arthritis.
2. Antioxidant: 1-(2-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has been found to have antioxidant properties and has been studied for its potential applications in the treatment of oxidative stress-related diseases such as diabetes and cardiovascular disease.
3. Anti-tumor: This compound has been found to have anti-tumor properties and has been studied for its potential applications in the treatment of various cancers.

Advantages and Limitations for Lab Experiments

1-(2-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound has been found to be highly potent, which makes it a valuable tool for exploring the mechanisms of action of various biological systems.
2. Versatility: 1-(2-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has a variety of biochemical and physiological effects, which make it a versatile tool for studying various biological processes.
Some of the limitations of this compound include:
1. Limited solubility: 1-(2-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
2. Toxicity: This compound has been found to be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(2-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one. Some of these directions include:
1. Further exploration of the mechanisms of action of this compound: More research is needed to fully understand the mechanisms of action of this compound and how it interacts with various biological systems.
2. Development of new derivatives: The development of new derivatives of this compound could lead to compounds with improved solubility and reduced toxicity.
3. Clinical trials: More research is needed to determine the potential clinical applications of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis method of 1-(2-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves the reaction of 2-(2-fluorophenyl)acetic acid, 4-methylbenzylamine, and 1H-benzimidazole-2-carboxylic acid with N,N'-carbonyldiimidazole in the presence of triethylamine. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

1-(2-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for exploring the mechanisms of action of various biological systems. Some of the scientific research applications of this compound include:
1. Cancer Research: 1-(2-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has been found to have anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
2. Neurological Research: This compound has been found to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Cardiovascular Research: 1-(2-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has been found to have vasodilatory effects and has been studied for its potential applications in the treatment of cardiovascular diseases such as hypertension and heart failure.

properties

IUPAC Name

1-(2-fluorophenyl)-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O/c1-17-10-12-18(13-11-17)15-29-23-9-5-3-7-21(23)27-25(29)19-14-24(30)28(16-19)22-8-4-2-6-20(22)26/h2-13,19H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNWIFJOJQPCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.